Orcinol
Overview
Description
Orcinol, also known as 5-methylbenzene-1,3-diol, is an organic compound with the molecular formula C7H8O2. It is a colorless crystalline solid that occurs naturally in various species of lichens, including Roccella tinctoria and Lecanora. This compound is related to resthis compound, another dihydroxybenzene derivative, and is known for its use in the production of the natural dye orcein .
Biochemical Analysis
Biochemical Properties
Orcinol plays a significant role in biochemical reactions. It is involved in the production of a dye called orcein used for the staining of cells and chromosomes .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to inhibit melanogenesis in B16F10 murine melanoma cells . This compound reduced intracellular tyrosinase activity and melanin content and attenuated the protein expression and mRNA levels of melanogenesis-related genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound was first prepared by dehydroacetic acid, a conversion that involved ring-opening of the pyrone to a triketone . This early experiment helped establish the rich condensation chemistry of polyketides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study on the anxiolytic effects of this compound glucoside and this compound monohydrate in mice, it was found that this compound increased the time spent in open arms and the number of entries into open arms in the elevated plus-maze test .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the aforementioned study, mice received one oral administration of this compound at doses of 5, 10, or 20mg/kg . At all tested doses, this compound did not significantly affect the locomotion of mice in the open-field test .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key component in the biosynthesis of the antidepressant this compound glucoside . An efficient screening pipeline was established for identifying the highly active this compound synthase (ORS) and UDP-dependent glycosyltransferase (UGT) involved in the biosynthesis of this compound glucoside .
Transport and Distribution
It has been found that this compound and resthis compound, a simple model of a ubiquitously occurring class of organic compounds in the atmosphere, form ordered structures at the liquid–vapor interface of aqueous solutions that induce a higher fraction of tetrahedrally coordinated water molecules in the nearby liquid .
Subcellular Localization
In a study on the role of petal-specific this compound O-methyltransferases in the evolution of rose scent, it was found that this compound O-methyltransferases were localized specifically in the petal, predominantly in the adaxial epidermal cells . In these cells, this compound O-methyltransferases become increasingly associated with membranes during petal development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orcinol can be synthesized through several methods:
From Toluene: One method involves the methylation of resthis compound using dimethyl sulfate.
From Dehydroacetic Acid: this compound can be prepared by the ring-opening of dehydroacetic acid to form a triketone, which is then converted to this compound.
From Acetone Dicarboxylic Ester: This method involves the condensation of acetone dicarboxylic ester with sodium.
Industrial Production Methods: this compound is also found in shale oil produced from Kukersite oil shale. It is the main water-soluble phenol in the oil and has been extracted and refined industrially .
Types of Reactions:
O-Methylation: this compound can be methylated using dimethyl sulfate to form methyl ethers.
Condensation: this compound participates in condensation reactions, such as the formation of orcein from the oxidation of its ammoniacal solution.
Common Reagents and Conditions:
Ferric Chloride: Used in oxidation reactions to produce colored complexes.
Dimethyl Sulfate: Used for methylation reactions.
Sodium: Used in the condensation of acetone dicarboxylic ester.
Major Products:
Orcein: A natural dye formed from the oxidation of this compound.
Methyl Ethers: Formed through methylation reactions.
Scientific Research Applications
Orcinol has several applications in scientific research:
Mechanism of Action
The mechanism of action of orcinol involves its interaction with specific enzymes and substrates:
Comparison with Similar Compounds
Orcinol is similar to other phenolic compounds, such as resthis compound and 4-methylcatechol:
Resthis compound (1,3-benzenediol): Similar in structure but lacks the methyl group present in this compound.
4-Methylcatechol: An isomer of this compound found in beech-wood tar.
Uniqueness: this compound’s unique properties include its natural occurrence in lichens and its use in the production of the natural dye orcein. Its ability to form colored complexes with ferric chloride and its role in the estimation of RNA content further distinguish it from similar compounds .
Properties
IUPAC Name |
5-methylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-6(8)4-7(9)3-5/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPPWFOQEKKFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060123 | |
Record name | 1,3-Dihydroxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Orcinol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16285 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0028 [mmHg] | |
Record name | Orcinol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16285 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
504-15-4 | |
Record name | Orcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orcinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dihydroxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534PMB3438 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.